molecular formula C17H19N5OS B2459348 1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine CAS No. 478081-04-8

1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2459348
CAS No.: 478081-04-8
M. Wt: 341.43
InChI Key: JHRGQKWWOLUGIX-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methylphenyl group at position 1, a methylsulfanyl (SCH₃) substituent at position 6, and a morpholino (morpholine) ring at position 3. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds with a fused pyrazole-pyrimidine core, often explored for their kinase inhibitory, anticancer, and antiviral properties . The morpholino group enhances solubility and modulates pharmacokinetic properties, while the methylsulfanyl moiety contributes to hydrophobic interactions in biological systems .

Properties

IUPAC Name

4-[1-(4-methylphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-3-5-13(6-4-12)22-16-14(11-18-22)15(19-17(20-16)24-2)21-7-9-23-10-8-21/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRGQKWWOLUGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the pyrimidine ring: This step involves the condensation of the pyrazole intermediate with suitable amidine or guanidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Core

The 4-chloro intermediate (precursor to the morpholino derivative) undergoes nucleophilic substitution with amines. For example:

  • Reaction with morpholine : Replacement of the 4-chloro group with morpholine occurs under reflux in ethanol, yielding the 4-morpholino derivative .

  • Aniline substitution : Similar conditions facilitate substitution with aromatic amines, as demonstrated in related pyrazolo[3,4-d]pyrimidines .

Table 1: Nucleophilic Substitution Reactions

PositionLeaving GroupNucleophileConditionsProductYieldReference
C4ClMorpholineReflux, EtOH4-Morpholino derivative75–85%
C6ClAromatic aminesReflux, pyridine6-Amino derivatives50–70%

Functionalization of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 6 participates in oxidation and alkylation:

  • Oxidation to sulfone : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts -SMe to -SO₂Me, enhancing electrophilicity for further substitutions .

  • Thioether cleavage : Strong oxidizing agents (e.g., H₂O₂/AcOH) yield sulfonic acid derivatives, though this is less common in medicinal chemistry due to reduced bioavailability .

Key Observations :

  • Oxidation conditions influence reaction selectivity:

    • Mild conditions (H₂O₂, rt) → Sulfoxide (-SOMe) .

    • Harsh conditions (m-CPBA, 80°C) → Sulfone (-SO₂Me) .

Hydrazine-Mediated Modifications

The 4-chloro precursor reacts with hydrazine hydrate to form a hydrazinyl intermediate, enabling further derivatization:

  • Hydrazone formation : Condensation with aldehydes/ketones (e.g., benzaldehyde) in acetic acid yields hydrazone derivatives .

    • Example: Hydrazine + 4-nitrobenzaldehyde → 6-(4-nitrobenzylideneamino) analog (IC₅₀ = 11 µM against MCF-7 cells) .

Table 2: Hydrazone Derivatives and Bioactivity

Aldehyde/KetoneProductIC₅₀ (µM)Target Cancer Cell LineReference
4-Nitrobenzaldehyde6-(4-Nitrobenzylideneamino)11MCF-7 (breast)
Acetophenone6-Acetylhydrazone28HepG2 (liver)

Cross-Coupling Reactions

The aromatic rings (pyrazolo[3,4-d]pyrimidine and 4-methylphenyl) undergo palladium-catalyzed couplings:

  • Suzuki coupling : Brominated derivatives react with aryl boronic acids to introduce biaryl motifs, enhancing kinase inhibition .

  • Buchwald-Hartwig amination : Installation of secondary amines at C6 improves solubility and target affinity .

Mechanistic Insight :

  • Bromination at C5/C7 positions precedes coupling .

  • Catalytic systems: Pd(PPh₃)₄/Na₂CO₃ in dioxane .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH 2–3) : Morpholino group remains intact, but methylsulfanyl oxidizes slowly.

  • Basic conditions (pH 9–10) : Hydrolysis of the pyrimidine ring occurs, forming carboxylate derivatives.

Table 3: Stability Profile

ConditionObservationHalf-LifeReference
pH 2.0, 37°C10% degradation (72 h)>14 days
pH 9.0, 37°CComplete hydrolysis (24 h)8 h

Biological Activation via Metabolic Pathways

  • Cytochrome P450 oxidation : Methylsulfanyl converts to sulfoxide in vivo, enhancing binding to EGFR’s hydrophobic pocket .

  • Glucuronidation : Morpholino-linked metabolites are excreted renally, as shown in pharmacokinetic studies .

Synthetic Routes and Key Intermediates

The compound is synthesized via:

  • Chlorination of 4,6-dihydroxy precursor with POCl₃/PCl₅ .

  • Sequential substitutions:

    • C4: Morpholine .

    • C6: Methylsulfanyl via NaSMe/EtOH .

  • Purification by silica gel chromatography .

Comparative Reactivity with Analogues

  • Methylsulfanyl vs. methoxy : -SMe shows higher electrophilicity, enabling easier oxidation .

  • Morpholino vs. piperazinyl : Morpholino’s ether oxygen reduces basicity, improving metabolic stability .

Unresolved Challenges

  • Selective C7 functionalization : Current methods lack regioselectivity .

  • Scalability of cross-coupling reactions : Palladium residues complicate large-scale synthesis .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H22N4OS and a molecular weight of approximately 342.46 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The presence of the methylsulfanyl and morpholino groups contributes to its pharmacological properties.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-inflammatory effects. A study reported that compounds derived from this class showed potent inhibition of prostaglandin synthesis, which is crucial in the inflammatory response. For instance:

  • In vivo studies demonstrated that specific derivatives reduced carrageenan-induced edema in animal models, indicating their potential as anti-inflammatory agents.
  • Compounds were shown to have lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, suggesting a safer profile for chronic use .
CompoundLD50 (mg/kg)Ulcerogenic Activity (UD50 mg/kg)
1>1100>200
22457.98>200

Anticancer Activity

The anticancer potential of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine has been investigated across various cancer cell lines:

  • In studies involving A549 (lung cancer) and MCF-7 (breast cancer) cell lines, the compound exhibited significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively. This suggests that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Antimicrobial Properties

Emerging research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties against various bacterial strains:

  • Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
  • The compound's mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways .

Case Studies and Research Findings

  • Anti-inflammatory Study :
    • A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory activity. The results indicated that certain compounds significantly inhibited plasma prostaglandin E2 levels at tested doses .
  • Anticancer Investigation :
    • A study focusing on the cytotoxic effects of the compound on various cancer cell lines revealed that it effectively induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .
  • Antimicrobial Efficacy :
    • Research demonstrated that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.78 µg/ml against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA), suggesting their viability as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Differences and Implications

  • Substituent at Position 4: The morpholino group in the target compound improves water solubility compared to the piperidino analog () and the chloro derivative (). In contrast, PP1’s amino group at position 4 and t-butyl at position 7 confer high kinase selectivity, as demonstrated in RET oncogene inhibition .
  • Chloromethyl (CH₂Cl) in ’s compound allows further functionalization but introduces reactivity that may limit in vivo applications .
  • Biological Activity: PP1’s IC₅₀ of 80 nM against RET kinases highlights the importance of the t-butyl and amino groups for potency . The target compound’s morpholino and methylsulfanyl groups may shift activity toward other kinase families. Compounds with sulfonamide or carboxylic acid groups (e.g., ) exhibit altered binding affinities due to increased polarity, suggesting divergent therapeutic applications .

Biological Activity

1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₅N₃OS
  • Molecular Weight : 253.35 g/mol
  • CAS Number : 88743-49-1

The presence of the morpholino group and the methylsulfanyl substituent contributes to its biological activity by enhancing solubility and binding affinity to target proteins.

Research indicates that this compound acts primarily as an inhibitor of the mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K) pathways. These pathways are crucial for cell growth, proliferation, and survival, making them prominent targets in cancer therapy.

Key Mechanisms:

  • Inhibition of mTOR : The compound exhibits subnanomolar inhibitory concentrations against mTOR, demonstrating its potential as a potent anticancer agent.
  • Selectivity for PI3K : It shows greater than 1000-fold selectivity over PI3K-alpha, which is beneficial for minimizing side effects associated with broader kinase inhibition.

In Vitro Studies

The compound has been evaluated in various in vitro assays to assess its cytotoxicity and efficacy against cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Mechanism
A431 (vulvar carcinoma)< 1mTOR inhibition
MCF-7 (breast cancer)< 1PI3K/mTOR pathway inhibition
HeLa (cervical cancer)< 5Induction of apoptosis

These results indicate that the compound effectively inhibits cell proliferation across multiple cancer types.

Case Studies

  • Antitumor Activity : A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer. The mechanism was attributed to the suppression of mTOR signaling leading to reduced cell proliferation and increased apoptosis.
  • Combination Therapy : When combined with standard chemotherapeutic agents, the compound showed enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.

Q & A

Q. What are the established synthetic routes for this compound and its derivatives?

The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine scaffolds. Key steps include:

  • Substituent introduction : The morpholino group is introduced via nucleophilic substitution at the 4-position, while the 6-(methylsulfanyl) group is added using thiomethylation reagents under controlled conditions .
  • Derivatization : For aryl substituents at the 6-position, Suzuki-Miyaura coupling or Ullmann-type reactions are employed, as seen in the synthesis of 6-arylureidophenyl derivatives to enhance mTOR affinity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is standard, followed by recrystallization (e.g., ethanol/water mixtures) .

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., in DMSO-d6d_6) confirm substituent positions, with characteristic peaks for the morpholino group (δ ~3.5 ppm, multiplet) and methylsulfanyl (δ ~2.4 ppm, singlet) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal analysis, resolving bond lengths and angles critical for structure-activity relationship (SAR) studies .

Q. What biological targets are associated with this compound?

The compound is a potent mTOR inhibitor , with subnanomolar IC50_{50} values (e.g., <1 nM) achieved through optimization of the 6-aryl substituent. Selectivity over PI3K-α (>1000-fold) is attained using alkylureidophenyl groups instead of arylureido moieties .

Advanced Research Questions

Q. How can the 6-aryl substituent be optimized to balance mTOR potency and selectivity?

  • SAR-guided design : Replace arylureido groups with alkylureido substituents (e.g., 6-alkylureidophenyl) to reduce PI3K-α affinity while retaining mTOR inhibition. For example, introducing a 1-carbamoylpiperidine group enhances selectivity .
  • Hybrid approaches : Combine structural data (e.g., mTOR active-site interactions) with computational docking (AutoDock Vina) to predict substituent effects on binding energy .

Q. How are contradictions in SAR data resolved during substituent optimization?

  • Data triangulation : Compare enzymatic assays (IC50_{50}), cellular proliferation data (e.g., IC50_{50} <1 nM in tumor lines), and pharmacokinetic profiles (e.g., solubility, metabolic stability). Discrepancies may arise from off-target effects or assay conditions .
  • Crystallographic validation : Resolve conflicting SAR trends using co-crystal structures (e.g., mTOR-compound complexes) to identify steric clashes or hydrogen-bonding disruptions caused by substituents .

Q. What strategies improve aqueous solubility without compromising potency?

  • Polar group incorporation : Add water-solubilizing groups (e.g., hydroxyl, tertiary amines) to the 4-position of the arylureido moiety. This maintains mTOR affinity while enhancing solubility for in vivo studies .
  • Prodrug approaches : Modify the methylsulfanyl group to a sulfoxide or sulfone, which can be metabolized in vivo to the active form .

Q. How can computational methods aid in analog design?

  • Molecular dynamics simulations : Model compound-mTOR interactions to predict binding stability and guide substituent placement.
  • QSAR modeling : Use datasets from analogs (e.g., IC50_{50}, logP) to build predictive models for activity and selectivity .

Methodological Considerations

Q. What experimental controls are critical in kinase inhibition assays?

  • Reference inhibitors : Include rapamycin (allosteric mTOR inhibitor) and PI3K-α inhibitors (e.g., LY294002) to validate assay specificity .
  • ATP concentration titration : Vary ATP levels (e.g., 1–100 μM) to assess competition, confirming ATP-competitive inhibition mechanisms .

Q. How is metabolic stability assessed during preclinical development?

  • Microsomal assays : Incubate compounds with liver microsomes (human/rodent) and monitor degradation via LC-MS. High-throughput screening identifies metabolically stable candidates .

Key Data from Literature

ParameterValue/ExampleReference
mTOR IC50_{50} (optimized)<1 nM
Selectivity (mTOR vs. PI3K-α)>1000-fold
Solubility (with polar groups)>50 μM in PBS (pH 7.4)

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